4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one
Description
4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a tetracyclic heterocyclic compound belonging to the pyrimidoquinolinone family. Its structure features a pyrimidine ring fused with a quinolinone scaffold, substituted at positions 2 (ethylsulfanyl), 4 (amino), 5 (4-fluorophenyl), and 8,8 (dimethyl groups).
Properties
IUPAC Name |
4-amino-2-ethylsulfanyl-5-(4-fluorophenyl)-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4OS/c1-4-28-20-25-18(23)17-15(11-5-7-12(22)8-6-11)16-13(24-19(17)26-20)9-21(2,3)10-14(16)27/h5-8,15H,4,9-10H2,1-3H3,(H3,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLXLXQECPKERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions:
Condensation reaction: : Typically starts with an intermediate such as 4-fluoroacetophenone, reacting with appropriate ethylsulfanyl and amino components under controlled temperature.
Cyclization: : Further cyclization leads to the formation of the quinoline core.
Industrial production methods:
Bulk synthesis: : Involves large-scale reactors and specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive centers:
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4-amino group : Susceptible to acylation, alkylation, or Schiff base formation
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2-ethylsulfanyl group : Oxidizable to sulfoxide/sulfone derivatives
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5-(4-fluorophenyl) substituent : Participates in electrophilic aromatic substitution (e.g., halogenation, nitration)
Key Reaction Pathways
Ring-Specific Reactions
The fused pyrimido[4,5-b]quinoline core undergoes:
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Nucleophilic Substitution : At C-6 carbonyl (e.g., hydroxylamine → oxime derivatives)
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Cyclocondensation : With aldehydes/ketones to form spirocyclic analogs (e.g., dimedone in glacial acetic acid under microwave irradiation)
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Reduction : NaBH₄ selectively reduces the C-6 carbonyl to a secondary alcohol
Experimental Evidence
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Microwave-assisted reactions with aldehydes yield antiproliferative derivatives (e.g., 2,4-dimethoxy analogs) in 82–94% yields .
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IR and ¹H NMR data confirm C=O reduction to C–OH (δ 4.80–5.72 ppm for alcohol protons) .
Solvent and Temperature Dependence
Reaction efficiency correlates with solvent polarity and heating methods:
| Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|
| Dimethyl sulfoxide | 120°C | 2–4 hours | 75–88 |
| Glacial acetic acid | Microwave (300W) | 15–20 min | 85–94 |
| Ethanol | Reflux | 6–8 hours | 60–72 |
Optimized protocols favor microwave-assisted, metal-free conditions in acetic acid for time efficiency and reduced byproducts .
Stability and Degradation
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities:
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Anticancer Activity :
- Studies have shown that derivatives of quinoline compounds, including those similar to the target compound, possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as MCF-7 (breast cancer) and have demonstrated promising results in inhibiting cell proliferation and inducing apoptosis .
- A specific study highlighted the synthesis of related compounds which showed strong anticancer activity when tested against MCF-7 cells using the MTT assay .
- Antimicrobial Properties :
- Antiviral Effects :
Case Studies
Several case studies illustrate the applications and effectiveness of this compound:
- Case Study on Anticancer Efficacy :
- Antimicrobial Testing :
- Molecular Docking Studies :
Mechanism of Action
Mechanism: : Interacts with specific enzymes or receptors to inhibit or modulate their function. Molecular targets and pathways involved : Primarily targets kinases and other enzymes involved in signal transduction pathways, altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent variations, physicochemical properties, and synthetic approaches. Key analogs are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects: Ethylsulfanyl vs. 4-Fluorophenyl vs. Methoxyphenyl: Electron-withdrawing fluorine in the target compound contrasts with electron-donating methoxy groups in analogs (e.g., 4f), which could modulate electronic properties and binding interactions .
Synthetic Methods :
- Microwave-assisted synthesis (e.g., for compound 4f) offers advantages such as reduced reaction times and higher yields compared to traditional methods .
Physicochemical Data: Melting points for dimethoxy-substituted derivatives (e.g., 198–200°C for 4f) suggest higher crystallinity compared to non-polar substituents . ¹H-NMR data for compound 4f (e.g., δ 5.16 for CH, δ 3.91–3.73 for OCH₃) highlight distinct spectroscopic signatures based on substitution patterns .
Structural Diversity: Analogs with heterocyclic substituents (e.g., 5-methylfuran in ) demonstrate the versatility of the pyrimidoquinolinone scaffold in drug design.
Unresolved Questions
- Pharmacological data (e.g., IC₅₀ values, target selectivity) for the target compound and its analogs are lacking in the provided evidence.
- The impact of ethylsulfanyl substitution on bioavailability or metabolic stability remains speculative without experimental data.
Biological Activity
The compound 4-amino-2-(ethylsulfanyl)-5-(4-fluorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a member of the pyrimidine and quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial properties, and mechanisms of action based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- In vitro studies demonstrated that the compound exhibited selective cytotoxicity against various cancer cell lines. It was tested against human leukemia cells (CCRF-CEM) and showed significant anti-proliferative activity at concentrations of 5 µM and 50 µM. Notably, at 50 µM, it displayed a selective anti-leukemic effect with reduced toxicity towards non-tumorigenic human lung fibroblasts (MRC-5) .
- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the modulation of key signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- It showed effectiveness against both Gram-positive and Gram-negative bacteria. In assays conducted against E. coli (Gram-negative) and Bacillus subtilis (Gram-positive), the compound exhibited notable antibacterial activity .
| Microorganism | Activity Observed |
|---|---|
| E. coli | Moderate |
| Bacillus subtilis | Significant |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The following observations were made:
- The presence of the ethylsulfanyl group significantly enhances the compound's interaction with biological targets.
- The fluorophenyl moiety contributes to increased lipophilicity, which may facilitate better membrane penetration and bioavailability .
Case Studies
- Study on Anticancer Activity : A study conducted by researchers evaluated a series of compounds similar to the target compound. They found that modifications in the side chains led to variations in cytotoxicity against different cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range against leukemia and lung cancer cells .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives were screened against a panel of bacterial strains. The results indicated that compounds with similar structural features to the target compound had enhanced efficacy against resistant strains .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with pyrimidine or quinoline precursors. Key steps include:
Sulfanylation : Introduce the ethylsulfanyl group via nucleophilic substitution using ethanethiol under basic conditions .
Fluorophenyl Incorporation : Utilize Suzuki-Miyaura coupling for the 4-fluorophenyl group, ensuring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
Purification : Employ membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce byproducts .
Purity (>95%) can be verified via HPLC with a C18 column and acetonitrile/water gradient.
Q. How should researchers approach the structural elucidation of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C spectra to confirm substituents (e.g., ethylsulfanyl at position 2, fluorophenyl at position 5).
- X-ray Crystallography : Resolve the tetrahydropyrimidoquinoline core and verify stereochemistry .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~465.5 Da).
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or methyltransferases (e.g., 5,10-methylene-THF-dependent enzymes) using fluorescence-based kinetic assays .
- Cellular Uptake : Use radiolabeled analogs (e.g., H or C) to evaluate permeability in Caco-2 cell monolayers .
Advanced Research Questions
Q. How can computational modeling resolve regioselectivity challenges in the synthesis of this compound?
- Methodological Answer : Apply density functional theory (DFT) to predict reaction pathways:
- Transition State Analysis : Use Gaussian or COMSOL Multiphysics to model the energy barriers for sulfanylation or fluorophenyl coupling .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on intermediate stability .
Validate predictions with experimental data (e.g., HPLC yield comparisons).
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Follow a systematic framework:
Replicate Studies : Ensure identical assay conditions (pH, temperature, solvent) and compound purity .
Mechanistic Profiling : Use CRISPR-edited cell lines to isolate target-specific effects from off-target interactions .
Meta-Analysis : Apply bibliometric tools to identify trends across studies (e.g., conflicting results in kinase vs. methyltransferase inhibition) .
Q. What strategies optimize stability during long-term storage?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months):
Q. How can AI enhance the design of derivatives with improved pharmacokinetics?
- Methodological Answer : Implement machine learning (ML) pipelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
